

# physicochemical properties of dibutyl phosphate

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## Compound of Interest

Compound Name: *Dibutyl phosphate*

Cat. No.: *B7800259*

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An In-depth Technical Guide to the Physicochemical Properties of **Dibutyl Phosphate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dibutyl phosphate** (DBP), a dialkyl phosphate ester, is a compound of significant interest in various industrial applications, including as a catalyst, antifoaming agent, and in metal extraction processes.<sup>[1][2][3]</sup> A thorough understanding of its physicochemical properties is paramount for its effective and safe use, particularly in contexts relevant to chemical synthesis, environmental fate, and toxicology. This technical guide provides a comprehensive overview of the core physicochemical properties of **dibutyl phosphate**, detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways. All quantitative data are summarized in structured tables for ease of reference and comparison.

## Core Physicochemical Properties

**Dibutyl phosphate** is a pale-amber, odorless liquid at room temperature.<sup>[1][4]</sup> It is a moderately strong acid and is combustible, though not flammable. The key physicochemical properties of **dibutyl phosphate** are summarized in the tables below.

## Table 1: General and Physical Properties of Dibutyl Phosphate

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>19</sub> O <sub>4</sub> P	
Molecular Weight	210.21 g/mol	
Appearance	Pale-amber, odorless liquid	
Density	1.06 g/mL at 20 °C	
Boiling Point	Decomposes at 212 °F (100 °C) at 760 mmHg	
	135-138 °C	
	250 °C	
Melting Point	8.6 °F (-13 °C)	
Flash Point	188 °C (Open Cup)	
Autoignition Temperature	420 °C	

**Table 2: Solubility and Partitioning Properties of Dibutyl Phosphate**

Property	Value	Source(s)
Water Solubility	18 g/L at 20 °C	
	Moderately soluble	
	Slightly soluble	
Solubility in Organic Solvents	Soluble in chloroform, slightly soluble in methanol	
pKa	0.88 (estimated)	
	2.32 at 25 °C	
	1.53 ± 0.50 (Predicted)	
LogP (Octanol-Water Partition Coefficient)	-0.9 at 25 °C	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **dibutyl phosphate**.

**Table 3: Spectroscopic Data for Dibutyl Phosphate**

Technique	Key Data/Reference
$^1\text{H}$ NMR	Spectrum available.
$^{13}\text{C}$ NMR	Spectrum available.
$^{31}\text{P}$ NMR	Studies on chemical shift changes have been conducted.
Infrared (IR) Spectroscopy	Spectrum available.
Mass Spectrometry (MS)	Mass spectral data available online.

## Experimental Protocols

The determination of the physicochemical properties of chemical substances often follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

### Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

- Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.
- Flask Method (for solubilities  $> 10^{-2}$  g/L):
  - An excess amount of the test substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

- The solution is then centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the clear aqueous phase is determined by a specific analytical method (e.g., chromatography, spectroscopy).
- Column Elution Method (for solubilities  $< 10^{-2}$  g/L):
  - A column is packed with an inert support material coated with an excess of the test substance.
  - Water is passed through the column at a slow, constant rate.
  - The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

## Determination of Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a procedure to assess the abiotic hydrolytic transformation of chemicals in aqueous systems at environmentally relevant pH values.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.
- Procedure:
  - Prepare sterile buffer solutions at pH 4, 7, and 9.
  - Add the test substance to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.
  - Incubate the solutions at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for the main study).
  - At various time intervals, take aliquots from each solution.
  - Analyze the aliquots for the concentration of the parent substance and, if possible, any significant hydrolysis products using a suitable analytical method (e.g., HPLC, GC).

- The rate of hydrolysis is determined from the decrease in the concentration of the test substance over time.

## Assessment of Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The CO<sub>2</sub> evolution test (OECD 301B) is a commonly used method.

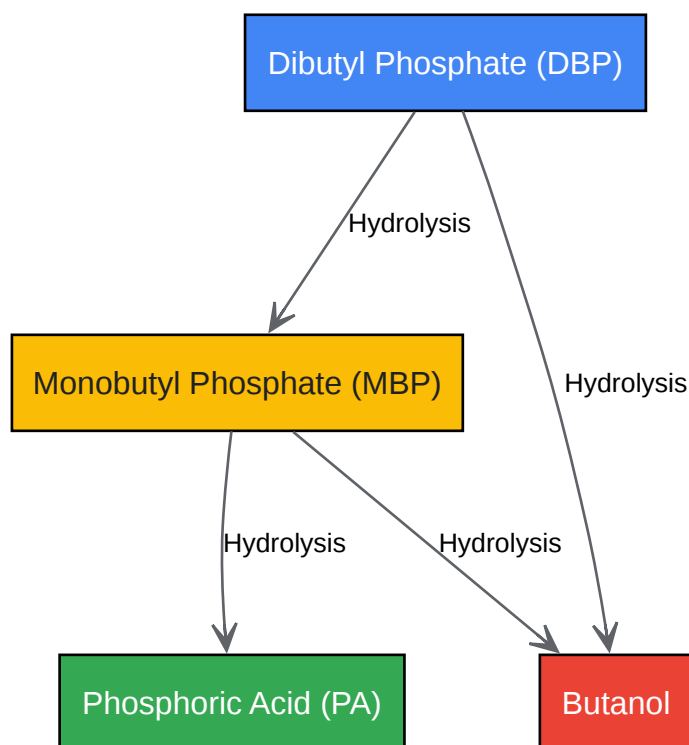
- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the determination of the CO<sub>2</sub> produced.
- Procedure (CO<sub>2</sub> Evolution Test):
  - Prepare a mineral medium containing the test substance as the sole organic carbon source.
  - Inoculate the medium with a small amount of activated sludge.
  - The test mixture is aerated with CO<sub>2</sub>-free air, and the produced CO<sub>2</sub> is trapped in a solution of barium hydroxide or sodium hydroxide.
  - The amount of CO<sub>2</sub> produced is determined by titration of the remaining hydroxide in the trapping solution.
  - The percentage of biodegradation is calculated as the ratio of the amount of CO<sub>2</sub> produced to the theoretical amount of CO<sub>2</sub> that could be produced from the complete oxidation of the test substance.
  - A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO<sub>2</sub> evolution within a 10-day window during the 28-day test period.

## Synthesis and Degradation Pathways

### Synthesis of Dibutyl Phosphate

```

graph LR
    subgraph Requirements
        A[New drug synthesis] --> B[Starting material SM]
    end
    subgraph Reaction
        B --> C[Reaction in 100 ml]
        C --> D[Reaction in 100 ml]
        D --> E[Reaction in 100 ml]
        E --> F[Reaction in 100 ml]
    end
    subgraph Work-up
        F --> G[Work-up with 100 ml]
        G --> H[Work-up with 100 ml]
        H --> I[Work-up with 100 ml]
        I --> J[Work-up with 100 ml]
    end
    subgraph Purification
        J --> K[Purification with 100 ml]
        K --> L[Purification with 100 ml]
        L --> M[Purification with 100 ml]
        M --> N[Purification with 100 ml]
    end
    N --> O[New drug synthesis]
  
```



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## References

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